molecular formula C21H26Cl2N2O3 B13146208 (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride

(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride

Cat. No.: B13146208
M. Wt: 425.3 g/mol
InChI Key: CUSPGNDCPOVPBA-BOXHHOBZSA-N
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Description

(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl and phenyl groups, and the attachment of the ethoxyacetic acid moiety. Common reagents used in these reactions include chlorobenzene, phenylmagnesium bromide, and ethyl bromoacetate. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its piperazine core is known to interact with various receptors and enzymes, making it a valuable tool for drug discovery.

Medicine

In medicine, derivatives of this compound may be investigated for their potential therapeutic effects. Piperazine derivatives have been studied for their activity against a range of diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, such as:

  • (S)-2-(2-(4-(Phenylmethyl)piperazin-1-yl)ethoxy)acetic acid
  • (S)-2-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethoxy)acetic acid
  • (S)-2-(2-(4-(Phenylmethyl)piperazin-1-yl)ethoxy)propanoic acid

Uniqueness

What sets (S)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride apart from similar compounds is its specific combination of functional groups, which may confer unique pharmacological properties. The presence of both the chlorophenyl and phenyl groups, along with the piperazine core, allows for diverse interactions with biological targets, potentially leading to novel therapeutic effects.

Properties

Molecular Formula

C21H26Cl2N2O3

Molecular Weight

425.3 g/mol

IUPAC Name

2-[2-[4-[(S)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H/t21-;/m0./s1

InChI Key

CUSPGNDCPOVPBA-BOXHHOBZSA-N

Isomeric SMILES

C1CN(CCN1CCOCC(=O)O)[C@@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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